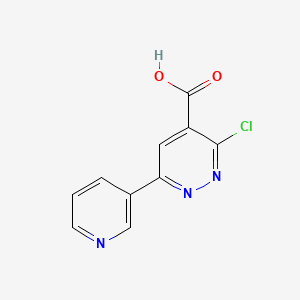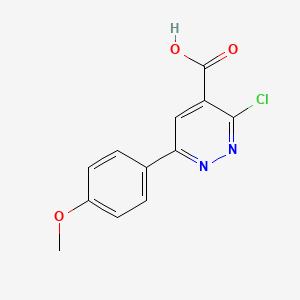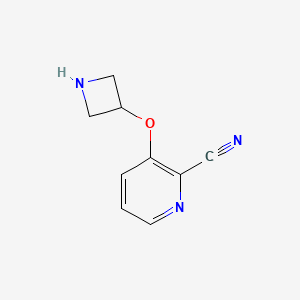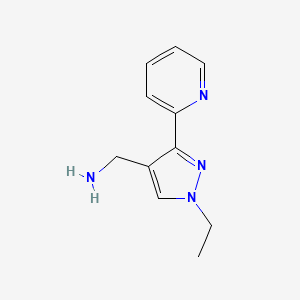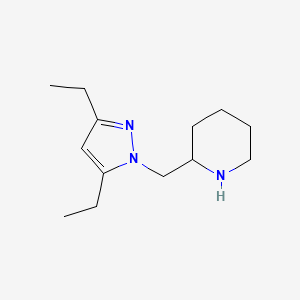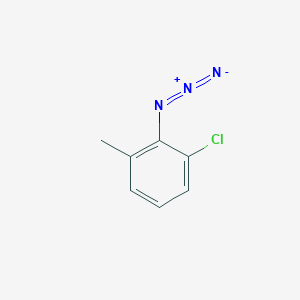
2-Azido-3-chlorotoluene
Übersicht
Beschreibung
2-Azido-3-chlorotoluene is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of chlorotoluene, which is an aryl chloride based on toluene where at least one aromatic hydrogen atom is replaced with a chlorine atom .
Synthesis Analysis
The synthesis of 2-azido compounds often involves the use of azides in the synthesis of various heterocycles . A method for the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . This method could potentially be adapted for the synthesis of 2-Azido-3-chlorotoluene.Chemical Reactions Analysis
Azido compounds are known for their reactivity and are often used in 1,3-dipolar cycloaddition reactions, also known as “click” reactions . The azido group can act as a nucleophile, reacting with electrophiles to form new bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
2-Azido-3-chlorotoluene: is instrumental in the synthesis of various heterocycles, which are core structures for many pharmaceuticals and agrochemicals . The azide group in this compound can undergo various reactions, such as cycloadditions, to form five-membered rings with one heteroatom like pyrroles, or rings with two heteroatoms such as pyrazole and isoxazole .
Click Chemistry Applications
In the realm of click chemistry, 2-Azido-3-chlorotoluene serves as a versatile building block. It can participate in [3+2] cycloaddition reactions, which are pivotal for creating densely functionalized molecular architectures . This reaction is widely used for bioconjugation and the synthesis of complex molecular probes.
Generation of Nitrogen-Centered Radicals
The azido group of 2-Azido-3-chlorotoluene can be a precursor to nitrogen-centered radicals (NCRs), which have significant implications in chemical biology and cellular signaling . These radicals are essential for developing new synthetic pathways and can be generated under various conditions, including reductive/oxidative states and proton-coupled electron transfer methods .
Organic Synthesis
2-Azido-3-chlorotoluene: is a valuable reagent in organic synthesis, particularly in transformations that involve the introduction of nitrogen atoms into organic frameworks . Its reactivity can lead to the formation of amines, imines, and other nitrogen-containing functional groups, which are fundamental in organic chemistry.
Medicinal Chemistry
In medicinal chemistry, 2-Azido-3-chlorotoluene is used for the structural modification of bioactive molecules . The azide functionality allows for the introduction of nitrogen atoms at specific positions, enabling the design of novel compounds with potential therapeutic applications.
Material Science
The compound’s ability to form covalent bonds with various substrates makes it a candidate for modifying the surface properties of materials . This can lead to the development of new materials with enhanced characteristics, such as increased thermal stability or improved electronic properties.
Nanotechnology
2-Azido-3-chlorotoluene: can be used to synthesize nanoscale structures through controlled reactions . Its reactivity with other organic or inorganic species can lead to the formation of nanoparticles or nanocomposites with unique physical and chemical properties.
Photodynamic Therapy
The azide group in 2-Azido-3-chlorotoluene can be activated by light to generate reactive nitrogen species . This property is explored in photodynamic therapy, where light-induced reactions are used to target and destroy cancer cells.
Wirkmechanismus
Target of action
Azido compounds are often used in the synthesis of various heterocycles , which can interact with a variety of biological targets.
Mode of action
Without specific information on 2-Azido-3-chlorotoluene, it’s difficult to detail its mode of action. Azido compounds are often used as intermediates in chemical reactions due to their reactivity .
Biochemical pathways
Azido compounds can be involved in a variety of reactions, including nucleophilic addition and cycloaddition .
Pharmacokinetics
Similar compounds like 3’-azido-3’-deoxythymidine (azt) have been studied, and they exhibit a relatively short half-life and incomplete oral bioavailability .
Result of action
Without specific studies on 2-Azido-3-chlorotoluene, it’s challenging to describe the molecular and cellular effects of this compound’s action. Azido compounds can have various effects depending on their structure and the biological system in which they are introduced .
Action environment
The action, efficacy, and stability of 2-Azido-3-chlorotoluene could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, chlorotoluene compounds have been found in various environmental samples, and their distribution can be affected by factors such as organic carbon content .
Zukünftige Richtungen
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This suggests that 2-Azido-3-chlorotoluene and similar compounds could have potential applications in biotechnology and medicine.
Eigenschaften
IUPAC Name |
2-azido-1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCXODRQMRMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-chloro-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




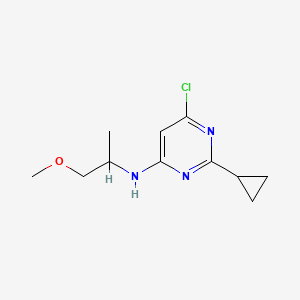
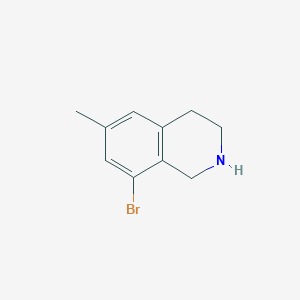
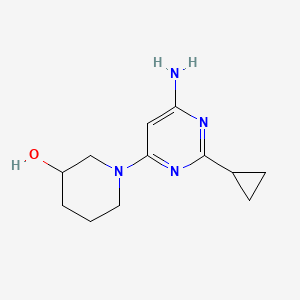
![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)
